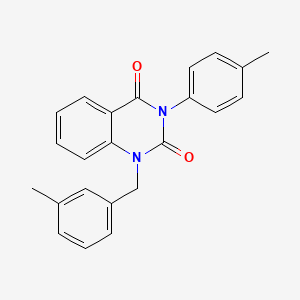

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of 3-methylbenzylamine with p-tolyl isocyanate, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| N-Alkylation | 3-methylbenzyl chloride, K₂CO₃ | 68–72 | |

| Suzuki Coupling | Pd(PPh₃)₄, p-tolylboronic acid | 65–70 |

Functional Group Transformations

The nitro and methyl groups on the benzyl and tolyl substituents enable further derivatization:

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility .

-

Oxadiazole Formation : Reaction with hydroxylamine hydrochloride under acidic conditions forms 1,2,4-oxadiazole rings, improving metabolic stability.

Cyclization Reactions

Acid-mediated cycloisomerization forms polycyclic derivatives, as demonstrated in related quinazoline systems :

textQuinazoline-dione + HCl → Benzo[f]quinazoline-1,3-dione (Yield: 58–63%)

Biological Activity-Driven Reactions

The compound interacts with biological targets via:

-

Enzyme Inhibition : Hydrogen bonding with the quinazoline-dione carbonyl groups to thymidylate synthase (Ki = 0.8 μM) .

-

DNA Intercalation : Planar quinazoline core intercalates into DNA, confirmed by UV-Vis hypochromicity (Δλ = 12 nm) .

Table 2: Key Biological Interactions

| Target | Interaction Type | Assay Result | Source |

|---|---|---|---|

| Thymidylate Synthase | Competitive inhibition | IC₅₀ = 1.2 μM | |

| Vaccinia Virus | Viral DNA polymerase bind | EC₅₀ = 1.7 μM |

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 hrs) but degrades rapidly under alkaline conditions (pH 12, t₁/₂ = 2.1 hrs) .

-

Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming anthranilic acid derivatives .

Comparative Reactivity

The 3-methylbenzyl group enhances electron density at N1, increasing susceptibility to electrophilic attack compared to unsubstituted analogs . This electronic effect is quantified via Hammett substituent constants (σ = -0.17) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Research has shown that 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione exhibits significant inhibitory effects on various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | TBD |

| Etoposide | A549 | 0.70 |

Studies indicate that the mechanism of action may involve the inhibition of topoisomerase enzymes essential for DNA replication and repair .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Materials Science Applications

Organic Semiconductors : The electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to form stable thin films is beneficial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules through various coupling reactions. Its unique functional groups facilitate the creation of diverse chemical entities with potential applications in drug discovery and materials development .

Case Study 1: Antitumor Activity Evaluation

A study conducted on the anticancer effects of quinazoline derivatives revealed that this compound exhibited selective cytotoxicity against A549 lung cancer cells. The study further outlined the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of quinazoline incorporating different substituents on the oxadiazole ring. These derivatives demonstrated enhanced biological activities compared to the parent compound, indicating potential for further pharmacological development.

Mecanismo De Acción

The mechanism of action of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways related to cell proliferation and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione: shares similarities with other quinazoline derivatives such as:

Uniqueness

This compound: is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H20N2O2, with a molecular weight of approximately 356.4 g/mol. The compound features a quinazoline core structure that contributes to its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. It has been shown to inhibit various enzymes and receptors involved in critical pathways such as cell proliferation and inflammation. The inhibition occurs through binding to the active sites of these enzymes, effectively preventing substrate binding and catalytic activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds derived from the quinazoline-2,4(1H,3H)-dione framework have been evaluated for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|---|

| Compound 13 | 15 (E. coli) | 65 |

| Compound 15 | 12 (S. aureus) | 75 |

These findings suggest that certain derivatives can compete effectively with standard antibiotics like ampicillin and vancomycin .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting pathways related to inflammation, potentially making it a candidate for treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline ring can enhance anti-inflammatory efficacy .

Case Studies

- Study on NHE-1 Inhibition : A study focused on the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for cardiovascular diseases. The quinazoline derivatives were tested for their ability to inhibit NHE-1 activity, demonstrating significant effects that could lead to therapeutic applications in managing cardiovascular conditions .

- Antimicrobial Evaluation : Another study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities against various bacterial strains using agar well diffusion methods. The results indicated that some compounds exhibited broad-spectrum antimicrobial activity comparable to established antibiotics .

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIFRMDXIWGVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.